Product packaging for 1-bromo-6H-benzo[c]chromene(Cat. No.:CAS No. 475040-10-9)

1-bromo-6H-benzo[c]chromene

Cat. No.: B2990216
CAS No.: 475040-10-9
M. Wt: 261.118
InChI Key: JFXPRTHDXBYUSQ-UHFFFAOYSA-N
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Description

1-Bromo-6H-benzo[c]chromene (CAS 475040-10-9) is a high-purity (98%) organic compound classified as a heterocyclic building block, with a molecular formula of C13H9BrO and a molecular weight of 261.11 g/mol . This brominated scaffold is highly valued in medicinal and synthetic chemistry. Its primary research application is serving as a key precursor in the design and synthesis of novel heterocyclic compounds with potential biological activity . Particularly in anticancer research, structurally related bromo-substituted benzochromene derivatives have demonstrated significant anti-proliferative activity against various human cancer cell lines, with studies suggesting their mechanism of action may involve the activation of Caspase 3/7 enzymes, thereby inducing apoptosis (programmed cell death) . Furthermore, the bromine atom on the benzochromene core makes it a versatile and reactive intermediate for various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura reactions, which are used to construct more complex molecular architectures under eco-friendly conditions . This combination of properties makes this compound a critical reagent for researchers developing new therapeutic candidates and exploring new synthetic methodologies. For Research Use Only. Not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9BrO B2990216 1-bromo-6H-benzo[c]chromene CAS No. 475040-10-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-6H-benzo[c]chromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrO/c14-11-6-3-7-12-13(11)10-5-2-1-4-9(10)8-15-12/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXPRTHDXBYUSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C(O1)C=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Characterization of 1 Bromo 6h Benzo C Chromene

While various methods exist for the synthesis of the general 6H-benzo[c]chromene scaffold, a specific and detailed protocol for the preparation of 1-bromo-6H-benzo[c]chromene is not extensively documented in publicly available scientific literature. However, general synthetic strategies for substituted benzo[c]chromenes often involve the cyclization of appropriately substituted precursors. One plausible approach could involve the synthesis of a 2-arylphenol derivative bearing a bromine atom at the desired position, followed by a cyclization reaction to form the pyran ring. For instance, a photocatalyzed radical cyclization of an O-benzylated phenol (B47542) precursor could be adapted to produce the 1-bromo derivative. nih.gov

Key Physicochemical Properties of this compound

PropertyValue
CAS Number 475040-10-9
Molecular Formula C₁₃H₉BrO
Molecular Weight 261.12 g/mol

Advanced Spectroscopic and Structural Elucidation Techniques for 1 Bromo 6h Benzo C Chromene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen skeleton of a molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. In the case of 1-bromo-6H-benzo[c]chromene, the ¹H NMR spectrum would be expected to show a series of signals in the aromatic region (typically δ 7.0-8.5 ppm) and a characteristic signal for the methylene (B1212753) (CH₂) protons of the chromene ring.

The aromatic protons would exhibit complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. The exact chemical shifts and coupling constants (J-values) are highly sensitive to the electronic effects of the bromine substituent and the oxygen atom, as well as the fused ring system. The methylene protons at the 6-position would likely appear as a singlet, as they lack adjacent proton neighbors.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.2 - 7.2m7HAr-H
~ 5.2s2HH-6

Note: The exact chemical shifts for the aromatic protons would require detailed spectral analysis, including 2D NMR techniques, for precise assignment.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The spectrum would show signals for the aromatic carbons, the carbon bearing the bromine atom (C-Br), the carbons of the ether linkage, and the methylene carbon.

Distortionless Enhancement by Polarization Transfer (DEPT) or Attached Proton Test (APT) experiments are typically run alongside a standard ¹³C NMR experiment. These techniques help to distinguish between different types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons), which is crucial for the complete assignment of the carbon spectrum. For this compound, a DEPT-135 experiment would show positive signals for CH carbons, and negative signals for CH₂ carbons, while quaternary carbons would be absent.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Carbon TypeAssignment
~ 155QuaternaryC-O (ether)
~ 150QuaternaryC-O (ether)
~ 135 - 120CHAr-CH
~ 130QuaternaryAr-C
~ 118QuaternaryC-Br
~ 68CH₂C-6

Note: The chemical shifts are approximate and would be confirmed by 2D NMR experiments.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex ¹H and ¹³C NMR spectra of molecules like this compound.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). In the aromatic region, COSY would reveal the connectivity of the protons on each of the benzene (B151609) rings, helping to trace the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the direct assignment of a proton's chemical shift to its corresponding carbon's chemical shift.

The combination of these 2D NMR experiments allows for the complete and confident assignment of all proton and carbon signals in the molecule, confirming the regiochemistry of the bromine substituent.

While not directly applicable to this compound itself, Fluorine-19 NMR (¹⁹F NMR) would be a critical technique for the characterization of any fluorinated derivatives. ¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent tool for identifying and quantifying fluorine-containing compounds. The chemical shift of a fluorine atom is very sensitive to its electronic environment, and coupling between fluorine and nearby protons or carbons can provide valuable structural information.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio to a high degree of accuracy (typically to four or more decimal places), it is possible to distinguish between compounds that have the same nominal mass but different elemental compositions.

For this compound, HRMS would be used to confirm its elemental composition of C₁₃H₉BrO. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximately 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units.

Table 3: Predicted HRMS Data for this compound

IonCalculated m/zObserved m/z
[C₁₃H₉⁷⁹BrO]⁺260.9888Value to be determined experimentally
[C₁₃H₉⁸¹BrO]⁺262.9867Value to be determined experimentally

The analysis of the fragmentation pattern in the mass spectrum can also provide structural information. The fragmentation of this compound would likely involve the loss of the bromine atom and potentially the cleavage of the chromene ring, providing further confirmation of the proposed structure.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful hybrid technique that separates volatile compounds in a mixture and identifies them based on their mass-to-charge ratio (m/z) and fragmentation patterns. For a pure sample of this compound, GC-MS analysis would provide its retention time from the gas chromatogram and a detailed mass spectrum.

The mass spectrum is particularly informative due to the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, where two peaks of almost equal intensity are observed two mass units apart (M⁺ and M+2).

Expected Fragmentation Pattern:

The electron ionization (EI) mass spectrum of this compound (molar mass: 261.11 g/mol for C₁₃H₉BrO) would be expected to show a molecular ion peak cluster at m/z 260 and 262. The fragmentation would likely proceed through the loss of the bromine atom or cleavage of the heterocyclic ring.

Interactive Data Table: Predicted GC-MS Fragmentation for this compound

m/z (Mass-to-Charge Ratio)Proposed Fragment IonStructural Formula of FragmentSignificance
260/262Molecular Ion [M]⁺[C₁₃H₉BrO]⁺Confirms the molecular weight and presence of one bromine atom.
181[M-Br]⁺[C₁₃H₉O]⁺Loss of the bromine radical, a common fragmentation for bromo-aromatic compounds.
152[C₁₂H₈]⁺BiphenylenePotential fragment resulting from the loss of CHO from the [M-Br]⁺ ion.
76[C₆H₄]⁺BenzyneA common fragment indicating the presence of a benzene ring.

This data is predictive and based on common fragmentation patterns for related structures. Actual experimental results may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectrum is generated that corresponds to the vibrational modes of the molecule's bonds.

For this compound, the IR spectrum would be expected to display characteristic absorption bands corresponding to its aromatic, ether, and bromo-substituted components. By comparing the spectrum to that of related compounds, such as the parent 6H-benzo[c]chromen-6-one, key structural features can be confirmed. orgsyn.org

Interactive Data Table: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3100-3000C-H StretchAromaticMedium to Weak
1600-1450C=C StretchAromatic RingMedium to Strong
1250-1050C-O-C Asymmetric StretchAryl EtherStrong
1050-1000C-O-C Symmetric StretchAryl EtherMedium
600-500C-Br StretchAryl BromideMedium to Strong

X-ray Crystallography for Definitive Solid-State Structure Determination

While spectroscopic methods provide valuable information about connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid crystalline state. This technique is the gold standard for structural elucidation, providing precise data on bond lengths, bond angles, and stereochemistry.

For this compound, a single-crystal X-ray diffraction analysis would be contingent on the ability to grow a suitable, high-quality crystal from a solution of the purified compound. Once obtained and analyzed, the crystallographic data would provide definitive proof of the compound's structure. While specific crystallographic data for this compound is not publicly available, the results would be expected to detail the planarity of the aromatic rings and the conformation of the dihydropyran ring. Similar studies on related 6H-benzo[c]chromene scaffolds have been deposited in the Cambridge Crystallographic Data Centre (CCDC). fluorochem.co.ukacs.org

Interactive Data Table: Hypothetical X-ray Crystallographic Parameters for this compound

Crystallographic ParameterDescriptionExpected Value/Information
Crystal SystemThe geometric framework of the crystal lattice.e.g., Monoclinic, Orthorhombic
Space GroupThe symmetry group of the crystal.e.g., P2₁/c
Unit Cell Dimensions (Å)The lengths of the sides of the unit cell (a, b, c).To be determined experimentally.
Unit Cell Angles (°)The angles between the unit cell axes (α, β, γ).To be determined experimentally.
Bond Lengths (Å)The distances between bonded atoms (e.g., C-C, C-O, C-Br).To be determined experimentally.
Bond Angles (°)The angles between adjacent bonds.To be determined experimentally.
Torsion Angles (°)The dihedral angles defining the conformation of the molecule.To be determined experimentally.

This table represents the type of data that would be obtained from an X-ray crystallography experiment and is for illustrative purposes only.

Exploration of Advanced Applications and Research Prospects of Benzo C Chromene Scaffolds in Specialized Fields

Applications in Materials Science and Organic Photonics

The rigid and planar structure of the benzo[c]chromene core, combined with its inherent photophysical properties, makes it an attractive candidate for the development of novel materials in organic electronics and photonics.

Development of Semiconducting Materials

The quest for novel organic semiconducting materials for applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) has led researchers to explore a variety of aromatic structures. The benzo[c]chromene scaffold has emerged as a promising electron-rich building block for conjugated alternating copolymers. For instance, the introduction of a strong electron-donating oxygen atom into a fluorene-type structure to create a benzo[c]chromene unit has been shown to effectively reduce the bandgap of the resulting polymer. snu.ac.kr This is a critical parameter for the application of these materials in polymer solar cells. snu.ac.kr

The presence of a bromine atom at the 1-position of the 6H-benzo[c]chromene scaffold is of significant synthetic utility. This bromo-substituent serves as a versatile anchor point for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the straightforward introduction of a wide array of functional groups, including aryl, alkyl, and alkynyl moieties. This functionalization is crucial for tuning the electronic properties, such as the HOMO/LUMO energy levels and the bandgap, of the resulting materials to optimize their performance in electronic devices. While specific studies on 1-bromo-6H-benzo[c]chromene for this purpose are not abundant, the principles of molecular engineering of organic semiconductors strongly suggest its potential as a precursor for high-performance materials. The ability to systematically modify the benzo[c]chromene core through its bromo-derivative allows for the creation of a library of compounds with tailored electronic characteristics suitable for various organic electronic applications. mdpi.comnih.gov

Investigations into Photochromic and Thermochromic Behaviors

Photochromic and thermochromic materials, which change their color in response to light or heat, respectively, have applications in smart windows, optical data storage, and molecular switches. Chromene derivatives are a well-known class of photochromic compounds. ineosopen.org The photochromic behavior of chromenes typically involves the reversible opening of the pyran ring upon irradiation with UV light to form a colored, planar merocyanine (B1260669) structure. ineosopen.org

The this compound scaffold provides a platform for the development of novel photochromic systems. The bromine atom can be used to attach other molecular entities that can influence the photochromic properties, such as the color of the open form and the kinetics of the ring-closing reaction. For example, the bromine atom can serve as a synthetic handle to introduce groups that extend the π-conjugation of the molecule, which would be expected to shift the absorption spectrum of the photo-induced colored form to longer wavelengths. ineosopen.org While direct studies on the photochromic or thermochromic properties of this compound itself are limited, the known photochromism of the broader chromene family suggests this as a promising area of investigation. capes.gov.br

Chemosensory Applications of Chromene Derivatives

The development of chemosensors, molecules that can detect and signal the presence of specific analytes, is a rapidly growing field with applications in environmental monitoring, medical diagnostics, and industrial process control. Fluorescent chemosensors are particularly valuable due to their high sensitivity and the ability to visualize analytes in complex environments, including living cells. aip.orgresearchgate.net

The chromene scaffold has been successfully utilized in the design of fluorescent probes for a variety of analytes, including ions and biologically relevant small molecules. aip.orgresearchgate.net The fluorescence properties of chromene derivatives can be modulated by the introduction of specific recognition moieties and by alterations to the electronic structure of the chromene core.

The this compound molecule is a key intermediate for the synthesis of a diverse range of chemosensors. The C-Br bond can be readily converted into other functional groups through nucleophilic substitution or cross-coupling reactions, allowing for the attachment of analyte-binding sites. For example, a receptor for a specific metal ion could be introduced at the 1-position. Upon binding of the metal ion, a change in the electronic properties of the benzo[c]chromene fluorophore would lead to a detectable change in its fluorescence emission. The rigid benzo[c]chromene scaffold can also contribute to high fluorescence quantum yields and photostability in the resulting probes. researchgate.net Research on benzo[de]chromene derivatives has shown that these compounds can exhibit intense fluorescence and act as sensors for metal ions like Fe³⁺. nih.gov

Related Benzo[g]chromen-2-one Derivatives Solvent Absorption Max (nm) Emission Max (nm) Fluorescence Quantum Yield (Φf)
8-methoxy-4-methyl-2H-benzo[g]chromen-2-one (MMBC)n-Hexane358-< 0.001
8-methoxy-4-methyl-2H-benzo[g]chromen-2-one (MMBC)Ethanol3634320.33
4-methyl-2H-benzo[g]chromen-2-one (MBC)n-Hexane352-< 0.001
4-methyl-2H-benzo[g]chromen-2-one (MBC)Ethanol3544220.12
This table presents photophysical data for related benzo[g]chromen-2-one derivatives, illustrating the solvent-dependent fluorescence properties of the broader benzochromene class. Data sourced from a study on the fluorescence enhancement of benzo[g]chromen-2-ones. rsc.org

Chemical Biology Approaches Leveraging the Benzo[c]chromene Core

Chemical biology aims to understand and manipulate biological systems using chemical tools. The benzo[c]chromene scaffold has been identified as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This makes it an attractive starting point for the development of chemical probes to study biological processes.

Scaffold Design in Chemical Probe Development

A chemical probe is a small molecule used to study and manipulate a specific protein or biological pathway. The design of effective chemical probes requires a scaffold that can be readily functionalized to optimize potency, selectivity, and cell permeability. The this compound structure is well-suited for this purpose. The bromine atom provides a site for diversification, allowing for the synthesis of a library of derivatives that can be screened for activity against a particular biological target. nih.gov

For example, the bromine can be replaced with various functional groups using cross-coupling reactions to explore the structure-activity relationship (SAR) and identify key interactions with the target protein. This approach has been successfully used in the development of probes for a variety of protein classes, including enzymes and receptors. nih.gov The rigid nature of the benzo[c]chromene core helps to pre-organize the appended functional groups for optimal binding to the target.

Investigations into Molecular Interactions and Target Binding

Understanding how a small molecule interacts with its biological target is crucial for drug discovery and the development of chemical probes. Benzo[c]chromene derivatives have been shown to interact with a variety of biological targets, including enzymes and receptors. mdpi.comnih.gov For instance, certain benzo[c]chromen-6-one derivatives have been identified as potent and selective agonists for the estrogen receptor beta (ERβ). nih.gov

Q & A

Basic: What are the standard synthetic protocols for preparing 1-bromo-6H-benzo[c]chromene, and how can reaction efficiency be optimized?

Methodological Answer:
this compound is typically synthesized via multicomponent reactions (MCRs) or nucleophilic substitution. Key methods include:

  • Catalytic approaches : Solvent-free conditions with catalysts like thiourea dioxide or nano-copper chromite improve yields (e.g., 80–92%) by enhancing regioselectivity .
  • Bromination strategies : Direct bromination of the parent chromene scaffold using N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) ensures minimal side-product formation.
  • Optimization : Reaction efficiency is enhanced by optimizing stoichiometry, solvent polarity, and catalyst loading. For example, 3Å molecular sieves reduce moisture interference in MCRs .

Basic: Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound derivatives?

Methodological Answer:

  • X-ray crystallography : Resolves bond angles (e.g., Br–C bond at ~1.9 Å) and non-planar chromene conformations (e.g., envelope-shaped carbocyclic rings) .
  • NMR spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR identify substituent effects (e.g., bromine-induced deshielding at δ 7.2–7.8 ppm).
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., 261.12 g/mol for C13 _{13}H9 _9BrO) .
  • IR spectroscopy : Detects functional groups (e.g., C=O stretches at ~1700 cm1 ^{-1}) .

Advanced: How does the bromine substituent influence the electronic properties and reactivity of the benzo[c]chromene scaffold in cross-coupling reactions?

Methodological Answer:

  • Electronic effects : Bromine acts as an electron-withdrawing group, polarizing the chromene ring and enhancing electrophilic substitution at the C3 position.
  • Reactivity : Facilitates Suzuki-Miyaura couplings with aryl boronic acids (e.g., Pd-catalyzed reactions at 80°C) . Steric hindrance from the fused benzo ring may reduce coupling efficiency at adjacent positions.
  • Computational insights : DFT studies show bromine increases the LUMO energy, making the scaffold more reactive toward nucleophiles .

Advanced: What strategies resolve contradictions between computational predictions and experimental data (e.g., XRD vs. DFT) in chromene derivatives?

Methodological Answer:

  • Error analysis : Compare torsional angles (e.g., O–N–C–C = 0.4° in XRD vs. 2.7° in DFT) to identify conformational discrepancies .
  • Refinement protocols : Use SQUEEZE routines in crystallography software (e.g., PLATON) to account for disordered solvent molecules in XRD data .
  • Hybrid methods : Combine molecular dynamics (MD) simulations with experimental NMR coupling constants to validate dynamic conformations .

Advanced: How can chromene-based fluorophores be engineered for selective biological sensing applications?

Methodological Answer:

  • Functionalization : Introduce electron-donating groups (e.g., –OH or –NH2 _2) to enhance fluorescence quantum yield (e.g., λem_{\text{em}} = 450–550 nm) .
  • Click chemistry : Utilize thiol-chromene reactions for rapid, selective detection of cellular thiols (e.g., glutathione) in bioimaging .
  • Solvatochromism : Tune solvent polarity to shift emission maxima, enabling microenvironment-specific sensing .

Advanced: What are the challenges in achieving regioselective functionalization of 6H-benzo[c]chromene systems, and how can directing groups mitigate these issues?

Methodological Answer:

  • Challenges : Steric hindrance from the fused benzene ring and competing reactivity at C6 vs. C8 positions.
  • Directing groups : Use transient directing groups (e.g., –Bpin) to anchor catalysts (e.g., Pd) at specific sites, achieving >90% regioselectivity in C–H activation .
  • Protection-deprotection : Temporarily block reactive sites (e.g., ketones) with TMS groups to direct bromination or alkylation .

Basic: What are the critical considerations for handling air-sensitive intermediates during bromochromene synthesis?

Methodological Answer:

  • Inert atmosphere : Use Schlenk lines or gloveboxes (O2 _2 < 1 ppm) for moisture-sensitive steps (e.g., Grignard reactions) .
  • Quenching protocols : Slowly add intermediates to chilled ethanol to prevent exothermic decomposition .
  • Storage : Store brominated intermediates under argon at –20°C in amber vials to prevent photodegradation .

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